

Bromochloroacetonitrile: An In-Depth Technical Guide on its IARC Carcinogenicity Classification

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Compound of Interest

Compound Name: Bromochloroacetonitrile

Cat. No.: B024974

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Executive Summary

Bromochloroacetonitrile (BCAN) is a disinfection byproduct found in chlorinated drinking water. The International Agency for Research on Cancer (IARC) has classified **bromochloroacetonitrile** in Group 3: Not classifiable as to its carcinogenicity to humans^{[1][2]}. This classification is based on inadequate evidence of carcinogenicity in experimental animals and a lack of data in humans^{[1][2]}. This technical guide provides a comprehensive overview of the available toxicological data for BCAN, including carcinogenicity, genotoxicity, and toxicokinetics, with a focus on the experimental protocols and quantitative data from key studies. Additionally, a potential signaling pathway associated with its cellular effects is described.

IARC Carcinogenicity Classification

The IARC has evaluated the carcinogenic potential of **bromochloroacetonitrile** and concluded that there is "inadequate evidence" for its carcinogenicity in experimental animals^{[1][2]}. No epidemiological data on cancer in humans exposed to **bromochloroacetonitrile** were available for evaluation^{[1][2]}. Consequently, **bromochloroacetonitrile** is classified as a Group 3 agent^{[1][2]}.

Carcinogenicity Studies in Experimental Animals

Limited studies on the carcinogenic potential of **bromochloroacetonitrile** have been conducted in mice, primarily focusing on skin and lung tumor induction.

Skin Carcinogenicity

In a skin initiation-promotion study, **bromochloroacetonitrile** showed weak tumor-initiating activity at the highest dose tested[1].

Table 1: Skin Tumor Initiation-Promotion Study of **Bromochloroacetonitrile** in Female SENCAR Mice

Treatment Group	Total Dose (mg/kg bw)	Number of Mice with Tumors / Total Mice	Statistical Significance (p-value)
Acetone Control	0	9 / 105	-
Bromochloroacetonitrile (Intermediate Dose)	Not specified	7 / 37	Not Significant
Bromochloroacetonitrile (High Dose)	4800	8 / 37	< 0.05

Data from IARC Monograph Volume 71, citing Bull et al. (1985).[1]

When applied topically to the skin of female SENCAR mice as a complete carcinogen, **bromochloroacetonitrile** did not produce skin tumors[1].

Lung Tumor Assay

In a screening assay for lung tumors, oral administration of **bromochloroacetonitrile** resulted in a statistically significant increase in the proportion of animals with lung tumors and the number of tumors per mouse[1].

Table 2: Lung Tumor Screening Assay of **Bromochloroacetonitrile** in Female Strain A/J Mice

Treatment Group	Dosing Regimen	Proportion of Mice with Lung Tumors	Number of Tumors per Mouse (mean)	Statistical Significance (p-value)
Control	Not specified	3 / 31	0.1	-
Bromochloroacet onitrile	10 mg/kg bw, 3 times/week for 8 weeks	10 / 32	0.34	< 0.05

Data from IARC Monograph Volume 71.[\[1\]](#)

Genotoxicity

Bromochloroacetoneitrile has demonstrated genotoxic activity in various in vitro and in vivo systems.

Table 3: Summary of Genotoxicity Data for **Bromochloroacetoneitrile**

Assay	Test System	Metabolic Activation	Results
Gene Mutation	Salmonella typhimurium	Without	Positive
Chromosomal Alterations	Sister Chromatid Exchange	Without	Positive
Micronucleus Test	-	Negative	
DNA Damage	DNA Strand Breaks	-	Positive
DNA Damage	Pleurodeles waltl larvae	Positive	

Data from IARC Monograph Volume 71.[\[1\]](#)

Detailed Genotoxicity Findings

- Bacterial Gene Mutation: **Bromochloroacetonitrile** was found to be mutagenic in *Salmonella typhimurium*[1].
- In Vitro Mammalian Cell Assays: It induced sister chromatid exchanges and DNA strand breaks in mammalian cell lines in vitro[1].
- In Vivo Genotoxicity: In an in vivo study, **bromochloroacetonitrile** induced micronuclei in the erythrocytes of newt (*Pleurodeles waltl*) larvae after 12 days of exposure. However, it did not induce micronuclei in the bone marrow or abnormal sperm morphology in mice dosed orally for five days[1].

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion

Following oral administration to rats, a portion of **bromochloroacetonitrile** is metabolized and excreted in the urine.

Table 4: Urinary Excretion of Thiocyanate in Rats after a Single Oral Dose of **Bromochloroacetonitrile**

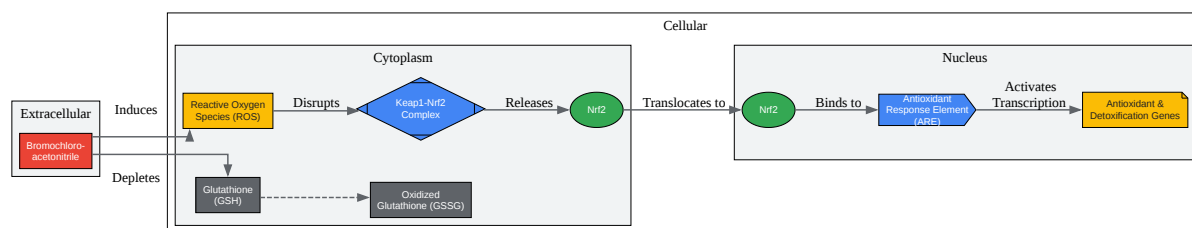
Dose (mg/kg bw)	Percentage of Dose Excreted as Thiocyanate in 24h
116	~13%

Data from IARC Monograph Volume 71.[1]

The metabolism of haloacetonitriles is thought to involve the release of cyanide, which is then metabolized by the enzyme rhodanese to thiocyanate and excreted in the urine[1].

Potential Signaling Pathway of Cellular Effects

Recent studies suggest that haloacetonitriles, including **bromochloroacetonitrile**, can induce oxidative stress and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a key cellular defense mechanism against oxidative and electrophilic insults.



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Caption: Proposed Nrf2-ARE signaling pathway activated by **bromochloroacetonitrile**.

Experimental Protocols

Skin Initiation-Promotion Study (Bull et al., 1985)

- Animal Model: Female SENCAR mice.
- Initiation Phase: **Bromochloroacetonitrile** was applied topically in six equal doses over a two-week period.
- Promotion Phase: Following the initiation phase, 12-O-tetradecanoylphorbol 13-acetate (TPA) was repeatedly applied for 20 weeks.
- Endpoint: The number of mice with skin tumors was recorded.

Lung Tumor Screening Assay

- Animal Model: Female strain A/J mice.
- Administration: **Bromochloroacetonitrile** was administered orally.

- Dosing Regimen: 10 mg/kg body weight, three times per week for eight weeks.
- Endpoint: The proportion of animals with lung tumors and the number of tumors per mouse were determined.

Genotoxicity Assays

- Salmonella typhimurium Assay (Ames Test): Standard plate incorporation or fluctuation test methods were used to assess the mutagenic potential of **bromochloroacetonitrile** in various Salmonella strains.
- Sister Chromatid Exchange (SCE) Assay: The induction of SCEs was evaluated in cultured mammalian cells (e.g., Chinese hamster ovary cells) exposed to **bromochloroacetonitrile**.
- Micronucleus Test: The frequency of micronucleated erythrocytes was assessed in newt larvae exposed to **bromochloroacetonitrile** in their aqueous environment. In mice, bone marrow cells were examined for micronuclei following oral administration.
- DNA Strand Break Assay: The ability of **bromochloroacetonitrile** to induce single-strand breaks in DNA was assessed in cultured mammalian cells.

Toxicokinetics Study

- Animal Model: Rats.
- Administration: A single oral dose of 116 mg/kg body weight of **bromochloroacetonitrile** was administered.
- Sample Collection: Urine was collected for 24 hours.
- Analysis: The concentration of thiocyanate in the urine was determined as an indicator of cyanide metabolism.

Conclusion

The IARC classification of **bromochloroacetonitrile** as a Group 3 carcinogen reflects the limited and inconclusive nature of the available evidence. While some studies in mice suggest weak carcinogenic activity in skin and lungs, the evidence is not sufficient to establish a

definitive link. Genotoxicity data indicate that **bromochloroacetonitrile** can interact with DNA and induce mutations and chromosomal damage, primarily in in vitro systems. The activation of the Nrf2-ARE pathway suggests a potential role for oxidative stress in its cellular effects. Further research, including comprehensive long-term carcinogenicity studies and in-depth mechanistic investigations, is warranted to fully elucidate the carcinogenic potential and mode of action of **bromochloroacetonitrile**.

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